4-Cyanobenzoic acid, 2-methylpropyl ester
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Overview
Description
4-Cyanobenzoic acid, 2-methylpropyl ester, also known as isobutyl 4-cyanobenzoate, is an organic compound with the molecular formula C12H13NO2. It is an ester derivative of 4-cyanobenzoic acid and is characterized by the presence of a cyano group (-CN) attached to the benzene ring and an ester group (-COO-) linked to a 2-methylpropyl group. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanobenzoic acid, 2-methylpropyl ester typically involves the esterification of 4-cyanobenzoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzoic acid, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and 2-methylpropanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-Cyanobenzoic acid and 2-methylpropanol.
Reduction: 4-Aminobenzoic acid, 2-methylpropyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Cyanobenzoic acid, 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The ester is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-cyanobenzoic acid, 2-methylpropyl ester involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of 4-cyanobenzoic acid and 2-methylpropanol. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: An ester of 4-cyanobenzoic acid with a methyl group instead of a 2-methylpropyl group.
Ethyl 4-cyanobenzoate: An ester of 4-cyanobenzoic acid with an ethyl group.
Propyl 4-cyanobenzoate: An ester of 4-cyanobenzoic acid with a propyl group.
Uniqueness
4-Cyanobenzoic acid, 2-methylpropyl ester is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. This structural variation can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
55696-51-0 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methylpropyl 4-cyanobenzoate |
InChI |
InChI=1S/C12H13NO2/c1-9(2)8-15-12(14)11-5-3-10(7-13)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI Key |
RYFXHNFLVQQUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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